N-Formyl-3,5-diiodo-L-tyrosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

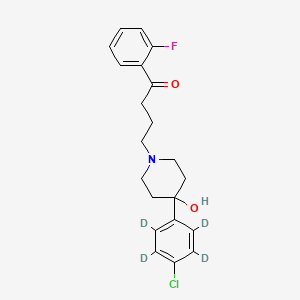

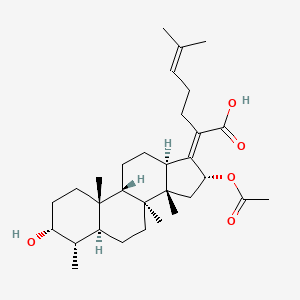

“N-Formyl-3,5-diiodo-L-tyrosine” is a compound with the molecular formula C10H9I2NO4 . It is a derivative of L-tyrosine, a non-essential amino acid, which has been iodinated at positions 3 and 5 of the aromatic ring . The compound also contains a formyl group attached to the nitrogen of the amino acid .

Molecular Structure Analysis

The molecular structure of N-Formyl-3,5-diiodo-L-tyrosine can be represented by the InChI string:InChI=1S/C10H9I2NO4/c11-6-1-5 (2-7 (12)9 (6)15)3-8 (10 (16)17)13-4-14/h1-2,4,8,15H,3H2, (H,13,14) (H,16,17)/t8-/m0/s1 . This indicates that the compound has a chiral center at the alpha carbon of the amino acid . Physical And Chemical Properties Analysis

N-Formyl-3,5-diiodo-L-tyrosine has a molecular weight of 460.99 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 460.86210 g/mol .Wissenschaftliche Forschungsanwendungen

The research and application of N-Formyl-3,5-diiodo-L-tyrosine (hereafter referred to by its chemical name due to the requirement to avoid abbreviations) are pivotal in various scientific domains, particularly in the study of amino acid modifications and their implications in biological systems. Although direct studies on this specific compound are limited, insights can be drawn from research on similar tyrosine derivatives and their biological significance.

Understanding Tyrosine Modifications

Research into tyrosine and its derivatives, including modifications like sulfation, nitration, and oxidation, offers valuable insights into biological mechanisms and potential therapeutic applications. Tyrosine sulfation, a common post-translational modification, plays a crucial role in protein-protein interactions, influencing numerous biochemical and physiological reactions (Yang et al., 2015). Similarly, the study of tyrosine nitration in proteins reveals its significance in hydrophilic and hydrophobic environments, highlighting the impact of oxidative stress and offering potential pathways for therapeutic intervention (Bartesaghi et al., 2006).

Biotechnological Applications

The versatility of tyrosine-based enzymes like tyrosinase, which acts on phenolic substrates, demonstrates the potential for biotechnological applications ranging from bioremediation of pollutants to biosensor development and synthesis of pharmaceuticals (Min et al., 2019). This underscores the relevance of studying N-Formyl-3,5-diiodo-L-tyrosine and similar compounds in developing innovative biotechnological solutions.

Therapeutic Potential and Diagnostic Applications

The exploration of amino acids like tyrosine in the context of diseases and diagnostics, particularly through the use of advanced imaging techniques such as positron emission tomography (PET) with O-(2-[(18)F]-fluoroethyl)-L-tyrosine, offers promising avenues for the non-invasive diagnosis and treatment monitoring of neurological conditions and cancers (Rapp et al., 2013). Such studies highlight the potential clinical value of understanding and manipulating tyrosine derivatives for therapeutic benefits.

Eigenschaften

IUPAC Name |

(2S)-2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMVURRYXKQJID-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9I2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747826 |

Source

|

| Record name | N-Formyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-3,5-diiodo-L-tyrosine | |

CAS RN |

906327-16-0 |

Source

|

| Record name | N-Formyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)

![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)